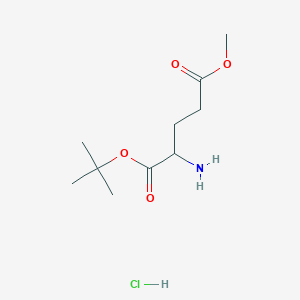

1-Tert-butyl 5-methyl 2-aminopentanedioate hydrochloride

Description

1-Tert-butyl 5-methyl 2-aminopentanedioate hydrochloride (CAS 34582-33-7) is a chiral glutamate derivative featuring a tert-butyl ester at position 1, a methyl ester at position 5, and an amino group at position 2, with a hydrochloride counterion . Its molecular formula is C₁₀H₂₀ClNO₄ (MW 253.73 g/mol). This compound is primarily utilized as a protected intermediate in peptide synthesis and pharmaceutical manufacturing, where the tert-butyl group serves as a steric protective moiety to prevent undesired reactions during multi-step syntheses .

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-O-tert-butyl 5-O-methyl 2-aminopentanedioate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4.ClH/c1-10(2,3)15-9(13)7(11)5-6-8(12)14-4;/h7H,5-6,11H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJNCSRHVIJRWLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Key Reaction Steps

Starting Materials and General Framework

The compound is typically synthesized from L-glutamic acid or its derivatives, leveraging orthogonal protecting groups for the α- and γ-carboxyl groups. Two primary strategies dominate:

- Stepwise esterification with tert-butyl and methyl groups.

- Selective deprotection of pre-protected intermediates.

Table 1: Common Starting Materials and Their Roles

Stepwise Esterification and Protection

Method from CN109516925B Patent

This industrial-scale method involves:

- Dimethyl ester formation : Reacting L-glutamic acid with thionyl chloride in methanol to yield dimethyl glutamate.

- Amino protection : Treating with triphenylchloromethane (Trt-Cl) in dichloromethane, forming Trt-protected dimethyl glutamate.

- Selective γ-methyl ester hydrolysis : Using NaOH in methanol/THF/water (2:2:1) to remove the γ-methyl group.

- tert-Butyl esterification : Reacting with trichloroacetimidate tert-butyl ester in dichloromethane.

- Trt deprotection : Treating with trifluoroacetic acid (TFA) and triisopropylsilane to yield the final product.

Key Conditions :

Alternative Route via Fmoc Protection

A peptide synthesis-oriented approach (Chem-Impex):

- Fmoc protection : Reacting L-glutamic acid with Fmoc-OSu to protect the α-amino group.

- tert-Butyl esterification : Using isobutylene or tert-butyl acetate/perchloric acid for α-carboxyl protection.

- Methyl esterification : Treating the γ-carboxyl with methyl chloride.

- Fmoc deprotection : Piperidine in DMF removes Fmoc, followed by HCl salt formation.

Advantages :

Industrial-Scale Optimization

Continuous Flow Reactor Synthesis

A patent (CN115504893A) describes a continuous process:

- Grignard reagent formation : 2-fluoro-5-bromopyridine reacts with isopropylmagnesium bromide in THF.

- Nucleophilic addition : Di-tert-butyl glutamate reacts with the Grignard reagent at 60°C for 24 hours.

- Workup : Saturated NH₄Cl quench, extraction, and crystallization.

Efficiency Metrics :

Analytical Characterization

Critical quality control steps include:

Table 2: Analytical Techniques and Parameters

Comparative Analysis of Methods

Table 3: Method Comparison

Key Findings :

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl 5-methyl 2-aminopentanedioate hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

Deprotection: The tert-butyl and methyl protecting groups can be removed under acidic conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and nucleophiles.

Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester groups.

Deprotection: Strong acids like hydrochloric acid are used to remove the protecting groups.

Major Products Formed

Substitution Reactions: Substituted amino acids.

Hydrolysis: L-glutamic acid derivatives.

Deprotection: Free amino acids and carboxylic acids.

Scientific Research Applications

Chemistry

1-Tert-butyl 5-methyl 2-aminopentanedioate hydrochloride is primarily used as a building block for synthesizing complex organic molecules. Its functional groups allow for various transformations, including:

- Oxidation : This can produce oxo derivatives, which are useful in further synthetic pathways.

- Reduction : The compound can be reduced to form amino acid derivatives, expanding its utility in synthetic chemistry.

- Substitution : The amino group can engage in substitution reactions with electrophiles, producing substituted amino acid derivatives.

Biology

In biological research, this compound is studied for its potential roles in:

- Biochemical Pathways : It may influence specific pathways and interactions within biological systems.

- Enzyme Interactions : Its structure allows it to act as an inhibitor or modulator of various enzymes, providing insights into metabolic processes.

Medicine

The compound has been investigated for its therapeutic potential:

- Drug Development : It serves as a precursor for developing new pharmaceuticals. Its unique structure may lead to novel therapeutic agents targeting various diseases.

- Therapeutic Effects : Preliminary studies suggest potential benefits in treating conditions related to metabolic dysfunctions.

Industry

In industrial applications, 1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride is utilized for:

- Production of Specialty Chemicals : Its reactivity makes it suitable for creating specialty chemicals used in various applications.

- Material Science : The compound's properties can be leveraged in developing advanced materials.

Mechanism of Action

The mechanism of action of 1-Tert-butyl 5-methyl 2-aminopentanedioate hydrochloride involves its role as a protected amino acid derivative. The compound can be incorporated into peptides, where the protecting groups are removed under specific conditions to yield the active amino acid. This allows researchers to study the effects of L-isoaspartic acid in various biological systems .

Comparison with Similar Compounds

Structural Analogs and Their Properties

Impurity Profiles and Quality Control

- Impurities: Common impurities include incomplete esterification products (e.g., mono-tert-butyl or mono-methyl derivatives) and stereoisomers. For example, barnidipine hydrochloride synthesis () highlights the importance of monitoring residual benzyl or methyl esters during purification.

- Regulatory Standards : Per ICH guidelines, impurities must be <0.10% for daily doses ≤2 g. Advanced chromatographic methods (HPLC, LC-MS) are employed to ensure compliance .

Biological Activity

1-Tert-butyl 5-methyl 2-aminopentanedioate hydrochloride, also known as (S)-1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride, is a chiral compound with significant potential in pharmaceutical applications. Its unique structural characteristics contribute to various biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C₁₃H₂₆ClNO₄

- Molecular Weight : 295.80 g/mol

- CAS Number : 172793-31-6

Structural Features :

- Contains a tert-butyl group, a methyl group, and an amino group attached to a pentanedioate backbone.

- The hydrochloride salt form enhances solubility in polar solvents, which is advantageous for biological assays and pharmaceutical formulations.

Biological Activities

1-Tert-butyl 5-methyl 2-aminopentanedioate hydrochloride exhibits several notable biological activities:

1. Antioxidant Properties

Compounds with similar structures often demonstrate antioxidant activity. This property is crucial for protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders. The antioxidant capacity may be attributed to the ability of the compound to scavenge free radicals and inhibit lipid peroxidation.

2. Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. This makes them candidates for developing new antibiotics or antifungal agents. The mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

3. Neuroprotective Effects

Certain amino acid derivatives are being studied for their potential neuroprotective effects. This compound could aid in treating neurodegenerative diseases by protecting neurons from damage caused by oxidative stress or excitotoxicity.

The synthesis of (S)-1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride typically involves multi-step organic reactions, including protection-deprotection strategies due to the presence of the tert-butyl group.

Mechanism of Action :

The exact mechanism through which this compound exerts its biological effects is still under investigation. It is believed to interact with specific molecular targets such as enzymes or receptors, potentially acting as an inhibitor or modulator of their activity.

Table: Summary of Biological Activities

Case Study: Neuroprotective Effects

In a study examining the neuroprotective effects of amino acid derivatives, (S)-1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride was shown to reduce neuronal cell death in vitro when exposed to oxidative stressors. The findings suggest that this compound could be further explored for therapeutic applications in conditions like Alzheimer's disease.

Q & A

Basic: What are the critical steps in synthesizing 1-Tert-butyl 5-methyl 2-aminopentanedioate hydrochloride, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves a multi-step process with protective group strategies. For example, tert-butyl esters are introduced to protect carboxyl groups, enabling selective acylation. A key step involves reacting intermediates like 2-methyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester under nitrogen to prevent oxidation. Azeotropic removal of solvents (e.g., toluene) under reduced pressure is critical for isolating crude products . Optimization includes:

- Temperature Control : Room temperature for esterification to minimize side reactions.

- Atmosphere : Nitrogen to avoid hydrolysis/oxidation of sensitive intermediates.

- Catalysts : Use of acid scavengers (e.g., triethylamine) to stabilize reactive intermediates.

Advanced: How can enantiomeric purity be ensured during the synthesis of stereoisomers of this compound?

Methodological Answer:

Enantiomeric resolution requires chiral chromatography or crystallization with resolving agents. For instance, PharmaBlock Sciences synthesizes stereoisomers (e.g., (2S,3S) vs. (2S,3R)) using chiral auxiliaries or enantioselective catalysts. Key steps include:

- Chiral HPLC : To separate enantiomers using columns like Chiralpak IA/IB.

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives).

- Stereochemical Monitoring : NMR (e.g., NOESY) or X-ray crystallography to confirm absolute configurations .

Basic: What analytical techniques are prioritized for structural confirmation and purity assessment?

Methodological Answer:

- NMR Spectroscopy : H and C NMR to verify tert-butyl (δ ~1.4 ppm) and methyl ester (δ ~3.6 ppm) groups.

- Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]+ for CHNO·HCl).

- HPLC-PDA : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 210 nm.

- Elemental Analysis : Carbon/nitrogen ratios to validate stoichiometry .

Advanced: How do protective groups (e.g., tert-butyl) influence the reactivity of intermediates in downstream modifications?

Methodological Answer:

The tert-butyl group acts as a steric shield, preventing undesired nucleophilic attacks on the carboxylate. For example:

- Selective Deprotection : Hydrolysis of methyl esters (e.g., with LiOH) while retaining tert-butyl protection.

- Stability : Tert-butyl esters resist basic conditions but are cleaved under strong acids (e.g., TFA), enabling stepwise functionalization.

- Case Study : In PharmaBlock’s synthesis of pyrrolidine derivatives, tert-butyl protection allows selective amidation without disrupting the ester .

Basic: How can researchers troubleshoot low yields during the acylation step of this compound?

Methodological Answer:

Common issues and solutions:

- Moisture Sensitivity : Use anhydrous solvents (e.g., THF, DCM) and molecular sieves.

- Incomplete Activation : Pre-activate carboxyl groups with EDC/HOBt or DCC.

- Side Reactions : Monitor pH to avoid premature deprotection (ideal pH 7–8 for amide coupling).

- Work-Up : Extract unreacted reagents with aqueous washes (e.g., NaHCO) to improve purity .

Advanced: What in vitro biological assays are suitable for studying this compound’s activity, and how are false positives mitigated?

Methodological Answer:

- Enzyme Inhibition Assays : Test against serine proteases (e.g., thrombin) using fluorogenic substrates (e.g., Boc-Val-Pro-Arg-AMC).

- False Positive Mitigation :

Basic: What solvent systems are optimal for recrystallizing this hydrochloride salt?

Methodological Answer:

- Polar Solvents : Ethanol/water mixtures (e.g., 70:30 v/v) for high solubility at elevated temperatures and slow cooling.

- Co-Solvents : Dichloromethane/hexane for gradient crystallization.

- Yield Improvement : Seed crystals or controlled evaporation rates to enhance crystal formation .

Advanced: How does the stereochemistry of the aminopentanedioate backbone influence biological target engagement?

Methodological Answer:

- Case Study : The (S)-configuration at C2 enhances binding to chiral pockets in enzymes (e.g., glutaminase), while the (R)-isomer may exhibit reduced affinity.

- Docking Simulations : Molecular modeling (e.g., AutoDock Vina) predicts hydrogen bonding between the amino group and catalytic residues.

- Empirical Validation : Compare IC values of enantiomers in enzymatic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.